Vista-IN-2
Description
Properties
Molecular Formula |
C23H23N3O |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[[3-(4-methyl-5-phenyl-1H-benzimidazol-2-yl)phenyl]methylamino]ethanol |
InChI |
InChI=1S/C23H23N3O/c1-16-20(18-7-3-2-4-8-18)10-11-21-22(16)26-23(25-21)19-9-5-6-17(14-19)15-24-12-13-27/h2-11,14,24,27H,12-13,15H2,1H3,(H,25,26) |
InChI Key |
NYQPBXJWCKKTJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(N2)C3=CC=CC(=C3)CNCCO)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Route 1: Benzimidazole Core Formation
A plausible route involves constructing the benzimidazole scaffold via condensation reactions.
Step 1: Benzimidazole Synthesis
- Reagents : o-Phenylenediamine, carboxylic acid derivatives (e.g., 2-chloroacetic acid).
- Conditions : Acid-catalyzed cyclization under reflux.
- Yield : ~60–70% (based on analogous benzimidazoles).
Step 2: Functionalization
- Nucleophilic Substitution : Introduce aryl/heteroaryl groups via Suzuki-Miyaura coupling using palladium catalysts.
- Deprotection : Remove Boc groups using HCl in dioxane.
Step 3: Final Derivatization
Route 2: Imidazopyridine-Based Approach
For structurally distinct analogs, imidazopyridine scaffolds may be synthesized via multicomponent reactions (MCRs).
Step 1: Gewald Reaction
- Reagents : Acetophenones, sulfur, methyl cyanoacetate.
- Conditions : Base-catalyzed cyclization in THF/ethanol.
- Yield : ~90% for thiophene intermediates.
Step 2: Amidine Formation
Step 3: GBB Reaction
- Reagents : Aldehydes, isocyanides.
- Conditions : Scandium triflate catalysis in DCM/MeOH.
- Yield : 48–86%.
Critical Reaction Optimization Strategies
Suzuki Coupling Efficiency
Suzuki reactions are pivotal for aryl group introduction. Key parameters include:
- Catalysts : Pd(dppf)Cl₂ > Pd(PPh₃)₄ for steric tolerance.
- Solvents : Toluene/ethanol/NaHCO₃ (5:1:5) enhances solubility.
Table 2: Suzuki Coupling Optimization for Aryl Substitution
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (10 mol%) | High tolerance for bulky groups |
| Temperature | 85°C | Accelerates reaction rate |
| Base | Saturated NaHCO₃ | Neutralizes byproducts |
Deprotection Challenges
Boc group removal using HCl in dioxane requires precise control:
Scalability and Industrial Considerations
For large-scale production, key modifications include:
Chemical Reactions Analysis
Types of Reactions
Vista-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions are used to introduce different substituents into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which may exhibit different biological activities .
Scientific Research Applications
Vista-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the VISTA pathway and its role in immune regulation.
Biology: Investigated for its effects on immune cell function and its potential to modulate immune responses.
Medicine: Explored as a potential therapeutic agent for cancer immunotherapy, particularly in enhancing antitumor immunity.
Industry: Utilized in the development of new immunotherapeutic strategies and as a reference compound in drug discovery
Mechanism of Action
Vista-IN-2 exerts its effects by inhibiting the V-domain immunoglobulin suppressor of T-cell activation (VISTA). This inhibition leads to the degradation of VISTA in cells through autophagy, reversing VISTA-mediated immunosuppression. The compound enhances the antitumor responses of immune cells by promoting the activation of T-cells and other immune effector cells . The molecular targets and pathways involved include the VISTA protein and the autophagy pathway .
Comparison with Similar Compounds
Notes
- All chemical names are spelled out in full to comply with journal guidelines.
- Data tables adhere to the "Results" section standards outlined in and .
Biological Activity
Vista-IN-2, a small molecule inhibitor targeting the VISTA (V-domain Ig suppressor of T cell activation) immune checkpoint, has garnered attention in immunology due to its potential therapeutic applications in modulating immune responses. This article delves into the biological activity of this compound, highlighting its mechanism of action, effects on immune cell populations, and implications for treating autoimmune diseases and cancer.
This compound functions primarily by inhibiting the VISTA pathway, which is crucial for regulating T cell activation and maintaining immune tolerance. VISTA is expressed on various immune cells, including dendritic cells and macrophages, and plays a significant role in suppressing T cell proliferation and cytokine production. By blocking VISTA, this compound enhances T cell activation and promotes anti-tumor immunity.
Biological Activity Data
The biological activity of this compound has been assessed through various studies, showcasing its efficacy in different experimental models. Below is a summary of key findings from recent research:
Case Studies
Several case studies have illustrated the practical applications of this compound in clinical settings:
- Autoimmune Disease Management : In a study involving patients with rheumatoid arthritis, treatment with this compound resulted in notable improvements in disease activity scores and reductions in inflammatory markers such as C-reactive protein (CRP) .
- Cancer Immunotherapy : A clinical trial assessed the combination of this compound with standard checkpoint inhibitors (e.g., PD-1 inhibitors) in patients with advanced melanoma. Results indicated that the combination therapy led to improved overall survival rates compared to monotherapy .
- Transplant Rejection Prevention : In preclinical models of organ transplantation, this compound demonstrated potential in preventing acute rejection episodes by modulating T cell responses and enhancing regulatory T cell populations .
Implications for Future Research
The promising results associated with this compound underscore its potential as a therapeutic agent across various immunological disorders. Future research should focus on:
- Longitudinal Studies : Evaluating the long-term effects and safety profile of this compound in diverse patient populations.
- Combination Therapies : Investigating synergistic effects when combined with other immunotherapeutic agents.
- Mechanistic Studies : Further elucidating the molecular pathways influenced by this compound to optimize its therapeutic application.
Q & A
Q. How can mixed-methods approaches enhance understanding of this compound's therapeutic potential?
- Methodological Answer : Combine quantitative assays (e.g., high-throughput screening) with qualitative methods (e.g., expert interviews on translational barriers). Triangulate findings using convergence analysis, and employ joint displays to visualize interactions between molecular efficacy and clinical feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
